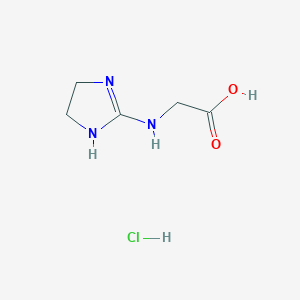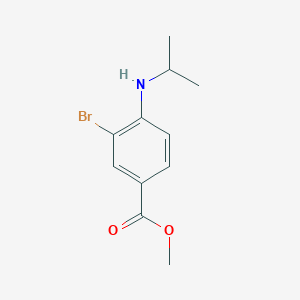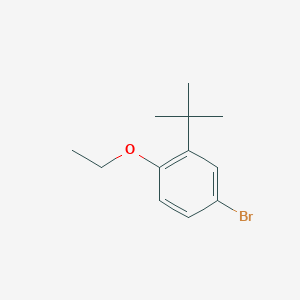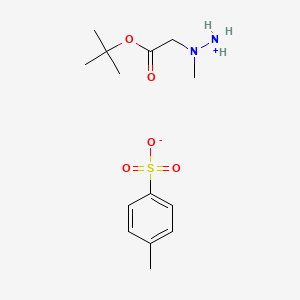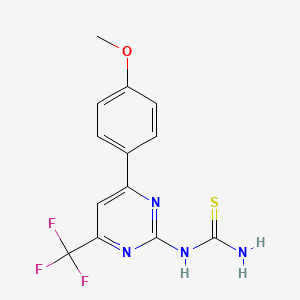
6-(4-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-methoxyphenyl isothiocyanate with 4-(trifluoromethyl)pyrimidine-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the formation of the thioureido linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods like recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
6-(4-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioureido group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(4-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit the activity of certain enzymes and receptors, leading to a reduction in inflammatory responses and protection of neuronal cells . The inhibition of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress are key aspects of its mechanism .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)pyrimidine derivatives: These compounds share the trifluoromethyl group and pyrimidine core, but may differ in other substituents.
Thioureido-pyrimidine derivatives: Compounds with similar thioureido linkages but different aromatic groups.
Methoxyphenyl derivatives: Compounds with the methoxyphenyl group but different core structures.
Uniqueness
6-(4-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thioureido group contributes to its ability to interact with biological targets.
特性
分子式 |
C13H11F3N4OS |
|---|---|
分子量 |
328.32 g/mol |
IUPAC名 |
[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
InChI |
InChI=1S/C13H11F3N4OS/c1-21-8-4-2-7(3-5-8)9-6-10(13(14,15)16)19-12(18-9)20-11(17)22/h2-6H,1H3,(H3,17,18,19,20,22) |
InChIキー |
IRTNSFPSPKYGAA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


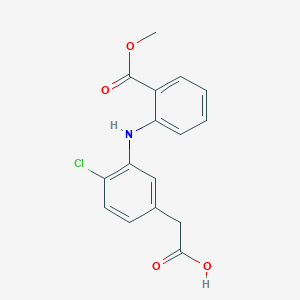
![D-[2-2H]glucose](/img/structure/B13722136.png)
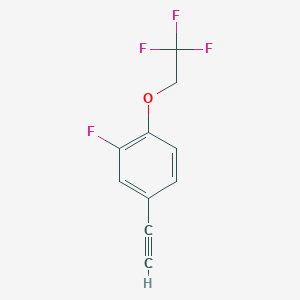
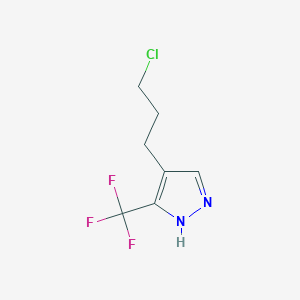
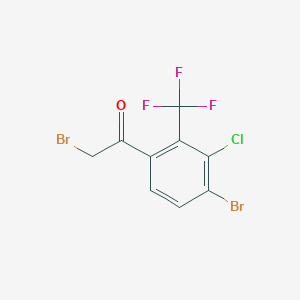
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)
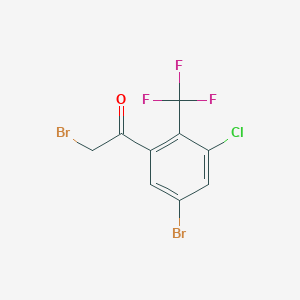

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)

